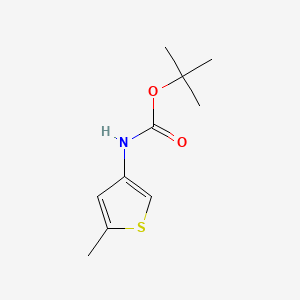

tert-Butyl (5-methylthiophen-3-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5-methylthiophen-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-7-5-8(6-14-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPISFZPXVBJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856409 | |

| Record name | tert-Butyl (5-methylthiophen-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251734-12-9 | |

| Record name | tert-Butyl (5-methylthiophen-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (5-methylthiophen-3-yl)carbamate (CAS No. 1251734-12-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (5-methylthiophen-3-yl)carbamate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details the compound's chemical identity, properties, and a proposed multi-step synthesis, including a detailed experimental protocol. Furthermore, it explores the rationale behind its use as a protected amine, its potential applications in the development of novel therapeutics, and critical safety considerations. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of thiophene-based compounds.

Introduction: The Significance of the Thiophene Scaffold

Thiophene and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their versatile biological activities.[1] The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while often improving pharmacokinetic profiles.[2] The incorporation of a thiophene moiety can enhance a molecule's metabolic stability, receptor binding affinity, and overall therapeutic efficacy.[3] Thiophene derivatives have been successfully integrated into a wide array of approved drugs, demonstrating efficacy as anti-inflammatory, anti-psychotic, anti-cancer, and antimicrobial agents.[2][3]

The subject of this guide, this compound, is a key intermediate that provides a protected 3-amino-5-methylthiophene scaffold. The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[4][5] This allows for selective chemical modifications at other positions of the thiophene ring before revealing the amine functionality for subsequent coupling or derivatization reactions, a crucial strategy in the multi-step synthesis of complex drug candidates.[6]

Compound Profile

| Property | Value | Source(s) |

| CAS Number | 1251734-12-9 | N/A |

| Molecular Formula | C₁₀H₁₅NO₂S | N/A |

| Molecular Weight | 213.30 g/mol | N/A |

| Appearance | Expected to be a solid | N/A |

| Purity | Commercially available at ≥95% | [7] |

| Storage | Store at 2-8°C | N/A |

Synthesis of this compound: A Proposed Pathway and Experimental Protocol

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned in two main stages:

-

Synthesis of 5-methylthiophen-3-amine: This precursor is not commercially abundant, and its synthesis requires a strategic approach. A plausible route involves the construction of the thiophene ring, followed by the introduction of the amino group. The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, but the synthesis of 3-aminothiophenes is more challenging.[8][9] An alternative strategy would be to start with a pre-formed thiophene and introduce the amino group via nitration and subsequent reduction, or through a Curtius or Hofmann rearrangement of a corresponding carboxylic acid or amide derivative.

-

Boc Protection of 5-methylthiophen-3-amine: This is a standard procedure in organic synthesis, typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5]

Diagram of the Proposed Synthetic Pathway:

Caption: A two-stage proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for the synthesis of similar compounds and should be optimized for specific laboratory conditions.

Part 1: Synthesis of 5-methylthiophen-3-amine (Illustrative Route via Nitration and Reduction)

-

Step 1a: Nitration of 2-methylthiophene.

-

Rationale: Nitration of thiophenes typically occurs at the 2- and 5-positions. To achieve 3-substitution, a blocking group strategy or separation of isomers may be necessary. For this protocol, we assume the separation of the desired 3-nitro-5-methylthiophene isomer.

-

Procedure: To a solution of 2-methylthiophene in acetic anhydride at -10 °C, slowly add a solution of fuming nitric acid in glacial acetic acid. Maintain the temperature below 0 °C throughout the addition. After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Pour the reaction mixture onto ice and extract with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the isomers by column chromatography to isolate 3-nitro-5-methylthiophene.

-

-

Step 1b: Reduction of 3-nitro-5-methylthiophene to 5-methylthiophen-3-amine.

-

Rationale: The reduction of a nitro group to an amine is a common transformation. Tin(II) chloride in the presence of hydrochloric acid is a classic and effective method.

-

Procedure: Dissolve 3-nitro-5-methylthiophene in ethanol. Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, controlling the exothermic reaction with an ice bath. After the addition, heat the reaction mixture to reflux for 2-3 hours. Cool the mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate. Extract the product with diethyl ether. Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield 5-methylthiophen-3-amine.

-

Part 2: Boc Protection of 5-methylthiophen-3-amine

-

Rationale: The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base is a highly efficient method for the formation of a Boc-protected amine.[4][5]

-

Procedure:

-

Dissolve 5-methylthiophen-3-amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA) (1.1 eq).

-

To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a mild acidic solution (e.g., 1 M HCl), followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Diagram of the Boc Protection Workflow:

Caption: A typical workflow for the Boc protection of an amine.

Physicochemical Properties and Spectroscopic Data (Predicted and Reported)

While a comprehensive dataset for this compound is not available in a single source, the following information can be compiled from various suppliers and predicted from its structure.

-

Melting Point: Not explicitly reported. As a solid, it is expected to have a defined melting point.

-

Solubility: Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

-

NMR Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the tert-butyl group at approximately 1.5 ppm, a singlet for the methyl group on the thiophene ring around 2.4 ppm, and two distinct signals for the aromatic protons on the thiophene ring. A broad singlet for the N-H proton would also be present.

-

¹³C NMR: Characteristic signals for the tert-butyl group (quaternary carbon and methyl carbons), the methyl group on the thiophene ring, the carbons of the thiophene ring, and the carbonyl carbon of the carbamate would be observed.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 3-amino-5-methylthiophene scaffold is of interest for several reasons:

-

Kinase Inhibitors: The thiophene ring can act as a hinge-binding motif in many kinase inhibitors. The amino group provides a convenient attachment point for side chains that can target specific pockets within the kinase active site.

-

GPCR Ligands: Thiophene derivatives have been explored as ligands for various G-protein coupled receptors (GPCRs), where the sulfur atom can engage in specific interactions with the receptor.

-

Antimicrobial and Anticancer Agents: The inherent biological activity of the thiophene nucleus makes it an attractive starting point for the development of new antimicrobial and anticancer drugs.[1]

The Boc-protected form allows for the regioselective functionalization of the thiophene ring at other positions before the final elaboration of the amine functionality.

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care in a well-ventilated fume hood.[7]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the material safety data sheet (MSDS) from the supplier before handling this compound.

Conclusion

This compound is a strategically important building block for the synthesis of novel thiophene-containing compounds with potential applications in drug discovery. Its synthesis, while not trivial, can be achieved through a multi-step sequence involving the formation of the 3-amino-5-methylthiophene precursor followed by a standard Boc protection. The stability of the Boc group under various conditions, coupled with its straightforward removal, makes this compound an ideal intermediate for the elaboration of complex molecular architectures. As the demand for novel therapeutic agents continues to grow, the utility of versatile building blocks like this compound in medicinal chemistry is expected to increase.

References

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.

- CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene. Google Patents.

- Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives. MDPI.

- Therapeutic importance of synthetic thiophene. PubMed Central.

- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.

- 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.

- Supporting Information.

- EXPERIMENTAL PROCEDURES. Beilstein Journals.

- Amine Protection and Deprotection. Master Organic Chemistry.

- 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Wikipedia.

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.

- This compound, 95.0%, 1g. SciSupplies.

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound, 95.0%, 1g [scisupplies.eu]

- 8. asianpubs.org [asianpubs.org]

- 9. sciforum.net [sciforum.net]

"tert-Butyl (5-methylthiophen-3-yl)carbamate" molecular weight

An In-Depth Technical Guide to tert-Butyl (5-methylthiophen-3-yl)carbamate

Executive Summary: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in synthetic organic chemistry and drug discovery. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and composition. Furthermore, it explores a plausible synthetic pathway, discusses its potential applications, and offers a representative experimental protocol for its preparation. This guide is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this specific thiophene derivative.

Introduction to Thiophene Carbamates

Thiophene-based structures are prevalent scaffolds in medicinal chemistry, often serving as bioisosteres for phenyl rings. Their unique electronic properties and ability to engage in various biological interactions make them valuable building blocks in the design of novel therapeutic agents. The incorporation of a carbamate functional group, specifically the tert-butoxycarbonyl (Boc) protecting group, onto the thiophene ring provides a chemically stable yet readily cleavable handle. This feature is crucial in multi-step organic syntheses, allowing for the selective modification of other parts of the molecule. This compound is one such building block, offering a protected amine on a substituted thiophene core, making it a valuable intermediate for constructing more complex molecular architectures.

Core Physicochemical Properties

The identity and purity of a chemical compound are fundamentally defined by its physicochemical properties. The molecular weight, derived from the molecular formula, is a critical parameter for stoichiometric calculations in chemical reactions and for analytical characterization, such as mass spectrometry.

Molecular Composition and Weight

The molecular formula for this compound is C₁₀H₁₅NO₂S.[1] This formula dictates its exact molecular mass and its nominal molecular weight, which is a cornerstone for any experimental work.

The molecular weight is calculated by summing the atomic weights of its constituent atoms:

-

(10 x Carbon) + (15 x Hydrogen) + (1 x Nitrogen) + (2 x Oxygen) + (1 x Sulfur)

-

(10 x 12.011) + (15 x 1.008) + (14.007) + (2 x 15.999) + (32.06) ≈ 213.30 g/mol

This calculated value is consistent with the data provided by chemical suppliers.[1]

Property Data Summary

A summary of key quantitative and qualitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 213.30 g/mol | [ChemScene][1] |

| Molecular Formula | C₁₀H₁₅NO₂S | [ChemScene][1] |

| CAS Number | 1251734-12-9 | [ChemScene][1] |

| Synonym | tert-butyl N-(5-methyl-3-thienyl)carbamate | [ChemScene][1] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | [ChemScene][1] |

| LogP (calculated) | 3.40352 | [ChemScene][1] |

| Hydrogen Bond Donors | 1 | [ChemScene][1] |

| Hydrogen Bond Acceptors | 3 | [ChemScene][1] |

| Storage Conditions | 4°C, under nitrogen | [ChemScene][1] |

Synthesis and Mechanistic Rationale

The logical precursor for this synthesis is 3-amino-5-methylthiophene. The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. A mild base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is typically added to scavenge the acidic proton from the amine, driving the reaction to completion.

The choice of the Boc group is strategic; it is exceptionally stable under a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation, organometallic reactions) but can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid), ensuring orthogonality in a complex synthetic sequence.

Applications in Research and Drug Development

The structure of this compound makes it a versatile intermediate in synthetic programs.

-

Medicinal Chemistry : As a protected building block, it allows for modifications at other positions of the thiophene ring (e.g., via lithiation and subsequent reaction with an electrophile) before deprotection of the amine. The resulting aminothiophene core is a key feature in various pharmacologically active compounds, including kinase inhibitors and receptor modulators.[2]

-

Organic Synthesis : It serves as a precursor for creating more complex heterocyclic systems. The protected amine can direct metallation reactions or participate in cross-coupling reactions after further functionalization of the thiophene ring.[2]

-

Material Science : Thiophene derivatives are fundamental units in the synthesis of conductive polymers and organic electronic materials. Functionalized thiophenes like this compound can be used to introduce specific properties into advanced materials.[2]

Experimental Protocol: Representative Synthesis

This section provides a detailed, step-by-step methodology for a representative synthesis of this compound.

Objective: To synthesize this compound from 3-amino-5-methylthiophene.

Materials:

-

3-amino-5-methylthiophene

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-methylthiophene (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution. Stir for 5 minutes at room temperature.

-

Addition of Boc Anhydride: Dissolve Di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with saturated NaHCO₃ solution and brine. This removes any unreacted acidic species and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the correct molecular weight.

Data Visualization

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the representative synthesis protocol described above.

Caption: Synthetic workflow for Boc-protection of 3-amino-5-methylthiophene.

Conclusion

This compound is a valuable chemical intermediate with a precisely defined molecular weight of 213.30 g/mol . Its structure, featuring a stable Boc-protected amine on a thiophene scaffold, makes it an important building block for creating more elaborate molecules in the fields of drug discovery and materials science. The synthetic accessibility via standard and reliable chemical protocols further enhances its utility for research and development professionals.

References

- tert-butyl N-(thiophen-3-yl)carbamate.

Sources

An In-depth Technical Guide to tert-Butyl (5-methylthiophen-3-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of tert-butyl (5-methylthiophen-3-yl)carbamate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document delineates the molecular structure, physicochemical properties, and a proposed synthetic pathway for this compound. Furthermore, it includes predicted spectroscopic data based on analogous structures, discusses its potential applications as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors, and furnishes detailed, actionable experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile thiophene derivative in their synthetic endeavors.

Introduction: The Strategic Importance of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties and metabolic profile, makes it a valuable component in the design of novel therapeutics. The introduction of an amino group, protected as a tert-butoxycarbonyl (Boc) carbamate, at the 3-position of the 5-methylthiophene core, as in this compound, creates a versatile intermediate. The Boc protecting group offers stability under a wide range of reaction conditions and can be readily removed under acidic conditions, allowing for subsequent synthetic transformations.[2][3] This strategic placement of a protected amine on the thiophene ring opens avenues for the synthesis of a diverse array of substituted thiophene derivatives with potential applications in treating a variety of diseases.[1]

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₁₀H₁₅NO₂S.[4] Its structure features a central thiophene ring substituted with a methyl group at the 5-position and a tert-butoxycarbonylamino group at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1251734-12-9 | [4] |

| Molecular Formula | C₁₀H₁₅NO₂S | [4] |

| Molecular Weight | 213.30 g/mol | [4] |

| SMILES | CC1=CC(NC(=O)OC(C)(C)C)=CS1 | [4] |

| Synonyms | tert-butyl N-(5-methyl-3-thienyl)carbamate | [4] |

| Storage | 4°C, stored under nitrogen | [4] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The overall proposed synthesis is depicted below. The initial step involves the construction of the thiophene ring system to yield the aminothiophene precursor, which is then protected in the second step.

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of 5-methylthiophen-3-amine (Precursor)

The synthesis of the key intermediate, 5-methylthiophen-3-amine, can be approached through various methods for constructing substituted thiophenes. One of the most common and versatile methods is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.[2] While the direct synthesis of 5-methylthiophen-3-amine via a Gewald-type reaction might be challenging, related substituted aminothiophenes are frequently prepared using this methodology.[5][6] Alternative routes may involve multi-step sequences starting from commercially available thiophene derivatives.

Step 2: Boc Protection of 5-methylthiophen-3-amine

The protection of the amino group of 5-methylthiophen-3-amine as a tert-butyl carbamate is a standard and high-yielding transformation in organic synthesis.[4][7] The reaction is typically carried out by treating the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2][3]

Mechanism of Boc Protection:

The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The choice of base and solvent can be tailored to the specific substrate and desired reaction conditions.[4][7]

Caption: Simplified mechanism of Boc protection of an amine.

Spectroscopic Characterization (Predicted)

As experimental data for this compound is not widely published, the following spectroscopic characteristics are predicted based on the analysis of closely related compounds.[8][9]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals | Rationale/Comparison |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-7.5 (m, 2H, thiophene-H), δ ~6.5 (br s, 1H, NH), δ ~2.4 (s, 3H, CH₃), δ ~1.5 (s, 9H, C(CH₃)₃) | Based on data for similar tert-butyl arylcarbamates.[9] The thiophene protons are expected in the aromatic region, with the methyl and tert-butyl groups appearing as singlets in the aliphatic region. The NH proton will likely be a broad singlet. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~153 (C=O), δ ~140 (thiophene-C), δ ~120-130 (thiophene-C), δ ~80 (C(CH₃)₃), δ ~28 (C(CH₃)₃), δ ~15 (CH₃) | The carbamate carbonyl and the quaternary carbon of the tert-butyl group are characteristic. The thiophene carbons will appear in the aromatic region.[9] |

| FTIR (KBr) | ν ~3300 cm⁻¹ (N-H stretch), ν ~2980 cm⁻¹ (C-H stretch), ν ~1700 cm⁻¹ (C=O stretch), ν ~1530 cm⁻¹ (N-H bend) | These are characteristic vibrational frequencies for N-Boc protected amines.[10] |

| Mass Spec. (ESI+) | m/z 214.08 [M+H]⁺, 236.07 [M+Na]⁺ | Calculated for C₁₀H₁₅NO₂S. |

Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the Boc-protected amino group and the thiophene ring.

-

Deprotection: The Boc group can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent, to liberate the free amine.[2][3] This unmasked amine can then participate in a wide range of subsequent reactions, including amide bond formation, sulfonylation, and N-arylation.

-

Thiophene Ring Reactivity: The thiophene ring itself can undergo various transformations. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic aromatic substitution, although the directing effects of the substituents would need to be considered. Furthermore, the sulfur atom can be oxidized, and the ring can participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of additional functionality.

Potential Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] this compound serves as a valuable building block for accessing more complex molecules with therapeutic potential.

-

Kinase Inhibitors: A significant application of substituted aminothiophenes is in the development of kinase inhibitors.[11] The 3-amino group, once deprotected, can be elaborated into various functionalities that can interact with the hinge region of a kinase active site. The thiophene scaffold itself can be further functionalized to occupy other pockets of the ATP-binding site, leading to potent and selective inhibitors.

-

CNS-Active Agents: The thiophene moiety is also present in several drugs targeting the central nervous system (CNS).[1] The lipophilicity and electronic properties of the thiophene ring can be advantageous for blood-brain barrier penetration.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound.

Proposed Synthesis of this compound

This protocol describes the Boc protection of commercially available or synthesized 5-methylthiophen-3-amine.

Materials:

-

5-methylthiophen-3-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylthiophen-3-amine (1.0 eq) in THF or DCM.

-

Add triethylamine (1.2 eq) to the solution.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: [9]

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy: [10]

-

Acquire the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier. The compound should be stored at 4°C under a nitrogen atmosphere to prevent degradation.[4]

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its synthesis from readily available starting materials is feasible through established chemical transformations. The Boc-protected amino group provides a versatile handle for further functionalization, while the thiophene core offers favorable physicochemical and biological properties. This technical guide provides the necessary information for researchers to confidently synthesize, characterize, and utilize this valuable building block in the development of novel therapeutic agents.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Synthesis of 3H and 13C labeled mRNA cap dinucleotides--useful tools for NMR, biochemical, and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TERT-BUTYL N-(3-THIENYL)CARBAMATE CAS#: 19228-91-2 [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. tert-butyl N-(thiophen-3-yl)carbamate | C9H13NO2S | CID 736476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 11. Tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate | C18H27N3O4S | CID 91815760 - PubChem [pubchem.ncbi.nlm.nih.gov]

"tert-Butyl (5-methylthiophen-3-yl)carbamate" synthesis

An In-Depth Technical Guide to the Synthesis of tert-Butyl (5-methylthiophen-3-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The document focuses on providing a detailed, field-proven methodology, emphasizing the strategic advantages and mechanistic underpinnings of the recommended synthetic route. The primary pathway detailed is the Curtius rearrangement, a robust and efficient method for converting a carboxylic acid into a carbamate. This guide explains the causality behind experimental choices, offers step-by-step protocols, and presents a comparative analysis with alternative routes. It is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex organic molecules.

Introduction

This compound is a key synthetic intermediate characterized by a 5-methylthiophene core functionalized with a Boc-protected amine at the 3-position. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its stability in a wide range of reaction conditions and its clean, acid-labile removal.[1][2] This combination of a functionalized thiophene ring and a protected amine makes the title compound a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.

The synthesis of this molecule requires careful strategic planning to ensure high yields and purity while managing the regiochemistry of the thiophene ring. This guide will primarily detail a highly effective strategy centered on the Curtius rearrangement, a classic yet powerful transformation that converts a carboxylic acid, via an acyl azide intermediate, directly into the corresponding carbamate upon trapping with an alcohol.[3][4]

Part 1: Retrosynthetic Analysis and Strategic Rationale

Two logical retrosynthetic pathways can be envisioned for the synthesis of this compound. The choice between these routes is critical and is based on the availability of starting materials, reaction efficiency, and the stability of intermediates.

-

Pathway A: Direct Amination and Protection. This route involves the synthesis of the 5-methylthiophen-3-amine intermediate, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O).

-

Pathway B: Curtius Rearrangement. This more elegant route begins with 5-methylthiophene-3-carboxylic acid, which is converted into an acyl azide. This intermediate then undergoes a thermal rearrangement to an isocyanate, which is subsequently trapped in situ by tert-butanol to yield the final product.

Caption: Workflow for the Curtius rearrangement synthesis.

Step 1: Synthesis of 5-Methylthiophene-3-carbonyl chloride

The initial step is the activation of the carboxylic acid by converting it to an acyl chloride. This is a standard transformation that renders the carbonyl carbon highly electrophilic for the subsequent reaction with azide.

Experimental Protocol:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 5-methylthiophene-3-carboxylic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) as the solvent.

-

Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 2-3 hours, monitoring the reaction by TLC or the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-methylthiophene-3-carbonyl chloride is typically used in the next step without further purification.

| Reagent/Solvent | Molar Eq. | Role | Key Considerations |

| 5-Methylthiophene-3-carboxylic acid | 1.0 | Starting Material | Ensure it is dry. |

| Thionyl Chloride (SOCl₂) | 1.5 | Chlorinating Agent | Highly corrosive and moisture-sensitive. Perform in a fume hood. |

| Dichloromethane (DCM) | - | Anhydrous Solvent | Must be anhydrous to prevent hydrolysis of the acyl chloride. |

| N,N-Dimethylformamide (DMF) | Catalytic | Catalyst | Accelerates the reaction. |

Step 2: Formation of 5-Methylthiophene-3-carbonyl Azide

The acyl chloride is reacted with sodium azide to form the crucial acyl azide intermediate. This reaction is typically performed at low temperatures to ensure the stability of the product. [5] Experimental Protocol:

-

Dissolve the crude 5-methylthiophene-3-carbonyl chloride from the previous step in anhydrous acetone and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of sodium azide (NaN₃) (1.1 eq) in a minimal amount of water.

-

Add the sodium azide solution dropwise to the stirred acyl chloride solution, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by IR spectroscopy, looking for the appearance of a strong, sharp azide stretch (N₃) around 2140 cm⁻¹ and the disappearance of the acyl chloride carbonyl stretch.

-

Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate or ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure with caution (acyl azides can be explosive). It is highly recommended to use the crude product directly in the next step.

| Reagent/Solvent | Molar Eq. | Role | Key Considerations |

| 5-Methylthiophene-3-carbonyl chloride | 1.0 | Substrate | Use immediately after preparation. |

| Sodium Azide (NaN₃) | 1.1 | Azide Source | Toxic. Handle with appropriate safety measures. |

| Acetone/Water | - | Solvent System | Biphasic system facilitates the reaction. |

Step 3: Curtius Rearrangement and Trapping with tert-Butanol

This is the core step where the acyl azide undergoes thermal decomposition to an isocyanate, which is trapped in situ by tert-butanol to form the desired carbamate. [6] Experimental Protocol:

-

Dissolve the crude 5-methylthiophene-3-carbonyl azide in a suitable high-boiling solvent such as toluene.

-

Add tert-butanol (1.5 - 2.0 eq) to the solution.

-

Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) under a nitrogen atmosphere.

-

Maintain the reflux for several hours (typically 2-12 hours) until nitrogen evolution ceases and TLC analysis indicates the complete consumption of the starting azide. The reaction mechanism is a concerted process, avoiding the formation of a discrete nitrene intermediate. [3]5. After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

| Reagent/Solvent | Molar Eq. | Role | Key Considerations |

| 5-Methylthiophene-3-carbonyl azide | 1.0 | Precursor | Use immediately; do not isolate large quantities. |

| tert-Butanol | 1.5 - 2.0 | Nucleophile/Trap | Excess is used to ensure efficient trapping of the isocyanate. |

| Toluene | - | High-boiling Solvent | Allows for the necessary temperature for thermal rearrangement. |

Part 3: Alternative Route and Characterization

Alternative: Direct Amination and Boc Protection

This route, while not recommended, is theoretically possible. It would involve the nitration of a 5-methylthiophene derivative followed by reduction to form 5-methylthiophen-3-amine. The subsequent Boc protection is a standard procedure.

General Protocol for Boc Protection: [1][7]1. Dissolve the amine (1.0 eq) in a solvent like THF or DCM. 2. Add a base such as triethylamine (TEA) (1.2 eq) or 4-dimethylaminopyridine (DMAP) (catalytic). 3. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at 0 °C. 4. Allow the reaction to stir at room temperature until completion. 5. Work up by washing with aqueous solutions to remove the base and byproducts, followed by purification.

The primary drawback remains the challenging and often low-yielding synthesis of the 3-aminothiophene precursor.

Product Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expect characteristic signals for the tert-butyl group (singlet, 9H, ~1.5 ppm), the thiophene methyl group (singlet, 3H), the thiophene ring protons, and the N-H proton of the carbamate (broad singlet).

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₀H₁₅NO₂S should be observed.

-

Infrared (IR) Spectroscopy: Key stretches include the N-H bond (~3300 cm⁻¹) and the carbamate carbonyl (C=O) group (~1700 cm⁻¹).

Conclusion

The synthesis of this compound is most efficiently and reliably achieved via the Curtius rearrangement, starting from the commercially available 5-methylthiophene-3-carboxylic acid. This pathway offers superior control over regiochemistry, avoids the handling of potentially unstable intermediates like 3-aminothiophene, and proceeds in high yield. The detailed protocols and mechanistic insights provided in this guide are designed to empower researchers and development scientists to successfully synthesize this valuable building block for a range of applications.

References

- Shukla, P., Singh, R. K., & Singh, A. K. (2014). Synthesis of Benzo[b]thiophene Substituted Carbamates, Ureas, Semicarbazides, and Pyrazoles and Their Antimicrobial and Analgesic Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1696-1708. [Link]

- Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-192. [Link]

- Wikipedia. (2023). Curtius rearrangement.

- Kaur, N. (2020). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 17(5), 346-373. [Link]

- Google Patents. (n.d.). EP2264016B1 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B] [6][8]benzodiazepine.

- Wikipedia. (2023). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile.

- Organic Chemistry Portal. (n.d.). Curtius Rearrangement.

- Morressier. (2022). Synthesis of structurally novel carbamates and ureas derived from the Curtius rearrangement.

- Google Patents. (n.d.). EP2264016A2 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B] [6][8]benzodiazepine.

- Google Patents. (n.d.). 10h-thieno[2,3-B] [6][8]benzodiazepine.

- ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

- Google Patents. (n.d.). CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.

- Hsu, H.-L., et al. (2014). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1413. [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Al-Lami, M. K. (2013). Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophenes. Iraqi National Journal of Chemistry, 52, 466-476. [Link]

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- J&K Scientific. (n.d.). BOC Protection and Deprotection.

- Wang, G., et al. (2019). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Royal Society of Chemistry. [Link]

- Lund, T., & Hansen, T. S. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 162. [Link]

- Hebei Boz Chemical Co., Ltd. (2023). Amine Protection / Deprotection.

- Dana Bioscience. (n.d.). tert-Butyl N-[(5-formylthiophen-3-yl)methyl]carbamate 1g.

- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.

- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.

- Roth, G. A. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 329-337. [Link]

- ResearchGate. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

- Al-Awadi, N. A., et al. (2016). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 21(11), 1530. [Link]

- Demmer, C. S., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Amino Acids, 49(3), 551-558. [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. Synthesis of structurally novel carbamates and ureas derived from the Curtius rearrangement [morressier.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]

An In-depth Technical Guide to the Spectral Analysis of tert-Butyl (5-methylthiophen-3-yl)carbamate

This technical guide provides a comprehensive overview of the spectral data for tert-butyl (5-methylthiophen-3-yl)carbamate, a key intermediate in medicinal chemistry and drug development. The following sections detail the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the analytical techniques used to confirm the structure and purity of this compound.

Introduction

This compound (C₁₀H₁₅NO₂S, Molar Mass: 213.30 g/mol ) is a protected amine derivative of 3-amino-5-methylthiophene.[1] The tert-butoxycarbonyl (Boc) protecting group is instrumental in multi-step organic syntheses, allowing for the selective modification of other parts of the molecule before its removal under specific conditions. A thorough characterization of this intermediate is crucial to ensure the integrity of the synthetic pathway and the final active pharmaceutical ingredient.

This guide will delve into the expected spectral data for this compound, providing a detailed analysis of the structural information that can be gleaned from each analytical technique. While a complete set of publicly available, experimentally validated spectra for this specific compound is not readily found in the peer-reviewed literature, this guide will provide a robust analysis based on established principles of spectroscopy and data from closely related analogs.

Molecular Structure and Key Features

To understand the spectral data, it is essential to first visualize the molecular structure and identify the different chemical environments of the atoms.

Caption: Predicted mass spectrometry fragmentation pathway.

Interpretation and Rationale

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (213 g/mol ).

-

Loss of Isobutylene: A significant fragment at [M-56]⁺ would correspond to the loss of isobutylene (C₄H₈) from the tert-butyl group, a very common fragmentation for Boc-protected compounds.

-

Loss of the Boc Group: Another expected fragmentation is the loss of the entire Boc group, leading to a fragment corresponding to the protonated aminomethylthiophene.

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Background Scan: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Scan: Place the sample in the IR beam and record the spectrum.

-

Data Analysis: The software will automatically subtract the background spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols represent standard methodologies that can be adapted for routine analysis and quality control in a drug development setting.

References

- Hsu, G. C., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413. [Link]

- PubChem. tert-butyl N-(thiophen-3-yl)

- Organic Syntheses. (2007). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 84, 101. [Link]

Sources

"tert-Butyl (5-methylthiophen-3-yl)carbamate" NMR data

An In-depth Technical Guide to the NMR Spectroscopic Analysis of tert-Butyl (5-methylthiophen-3-yl)carbamate

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of 3-aminothiophene, it serves as a versatile building block for the synthesis of various biologically active molecules and functional polymers. The presence of the thiophene ring, a key pharmacophore in many drugs, combined with the tert-butoxycarbonyl (Boc) protecting group, makes this compound a crucial intermediate in multi-step organic syntheses.

Accurate structural elucidation is paramount for ensuring the purity and identity of such intermediates in any research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the non-destructive analysis of organic molecules in solution. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for this compound, offering insights into the chemical environment of each nucleus. Furthermore, it outlines a robust, field-proven protocol for the acquisition and processing of high-quality NMR data for this and structurally related compounds.

Molecular Structure and Predicted NMR Data

The structural features of this compound, including the substituted thiophene ring and the bulky Boc-protecting group, give rise to a distinct NMR fingerprint. The following sections detail the predicted ¹H and ¹³C NMR spectral data, with assignments based on established substituent effects on the thiophene moiety and known chemical shifts for Boc-protected amines.[1][2][3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals for the thiophene ring protons, the methyl group protons, the amine proton, and the tert-butyl protons. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (Thiophene) | ~6.8 - 7.0 | Doublet (d) | 1H |

| H-4 (Thiophene) | ~6.5 - 6.7 | Doublet (d) | 1H |

| NH (Carbamate) | ~6.0 - 6.5 | Broad Singlet (br s) | 1H |

| CH₃ (Thiophene) | ~2.4 - 2.5 | Singlet (s) | 3H |

| C(CH₃)₃ (Boc) | ~1.5 | Singlet (s) | 9H |

Rationale for Assignments:

-

Thiophene Protons (H-2 and H-4): The chemical shifts of thiophene protons are influenced by the electronic nature of the substituents.[2][3][4] The electron-donating nature of the methyl group at C-5 and the carbamate group at C-3 is expected to shield the ring protons, causing them to appear at a higher field (lower ppm) compared to unsubstituted thiophene (δ ~7.1-7.3 ppm).[5][6] The coupling between H-2 and H-4 is anticipated to be a small meta-coupling, resulting in doublet signals.

-

Amine Proton (NH): The NH proton of a carbamate typically appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be solvent-dependent.

-

Methyl Protons (CH₃): The methyl protons on the thiophene ring are expected to resonate as a sharp singlet in the typical range for aryl methyl groups.[7]

-

tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group will produce a strong singlet signal at approximately 1.5 ppm, a characteristic chemical shift for the Boc protecting group.[8]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbamate) | ~153 - 155 |

| C-3 (Thiophene) | ~140 - 145 |

| C-5 (Thiophene) | ~135 - 140 |

| C-2 (Thiophene) | ~120 - 125 |

| C-4 (Thiophene) | ~115 - 120 |

| C(CH₃)₃ (Boc) | ~80 - 82 |

| C(CH₃)₃ (Boc) | ~28 |

| CH₃ (Thiophene) | ~15 |

Rationale for Assignments:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carbamate group is expected to appear in the downfield region, typically around 153-155 ppm.[9]

-

Thiophene Carbons (C-2, C-3, C-4, C-5): The chemical shifts of the thiophene ring carbons are sensitive to the substituents.[1][10][11] The carbons directly attached to the electron-donating carbamate (C-3) and methyl (C-5) groups will be shifted downfield. The quaternary carbon of the Boc group will be observed around 80-82 ppm, and the methyl carbons of the Boc group will have a characteristic signal at approximately 28 ppm.[12] The thiophene methyl carbon is predicted to be at a higher field, around 15 ppm.[13]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following step-by-step methodology is recommended for the analysis of this compound.

Sample Preparation

-

Analyte: Weigh approximately 10-20 mg of this compound.

-

Solvent: Use deuterated chloroform (CDCl₃) as the solvent, as it is a common and effective solvent for this class of compounds. Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

-

Internal Standard: CDCl₃ typically contains a small amount of non-deuterated chloroform, which can serve as an internal reference for the ¹H spectrum (δ 7.26 ppm). For the ¹³C spectrum, the carbon signal of CDCl₃ (δ 77.16 ppm) is used as the reference.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

NMR Instrument Setup and Data Acquisition

The following workflow outlines the key steps for setting up the NMR spectrometer and acquiring the data.

Caption: Workflow for NMR data acquisition and analysis.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-15 ppm.

-

Number of Scans: 16 to 32 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.[1]

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence to simplify the spectrum.

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio for the quaternary carbons.

-

Relaxation Delay: A 2-second relaxation delay is generally appropriate.

-

Data Processing and Interpretation

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorption mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ at 7.26 ppm for the ¹H spectrum and the triplet at 77.16 ppm for the ¹³C spectrum.[14]

-

Integration: Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding nucleus in the molecule based on the predicted data and established chemical shift ranges.

Conclusion

This technical guide provides a detailed framework for the NMR analysis of this compound. The predicted ¹H and ¹³C NMR data, based on established principles of NMR spectroscopy and substituent effects in thiophene chemistry, offer a reliable reference for the structural verification of this important synthetic intermediate. The outlined experimental protocol ensures the acquisition of high-quality, reproducible data, which is fundamental to the integrity of any research and development program in the chemical and pharmaceutical sciences. By following this guide, researchers, scientists, and drug development professionals can confidently characterize this and similar molecules, ensuring the accuracy and reliability of their scientific endeavors.

References

- ResearchGate. ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl₃.

- Abraham, R. J., et al. ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magn. Reson. Chem.

- Takahashi, K., et al. Substituent Effects in Thiophene Compounds. I. ¹H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bull. Chem. Soc. Jpn.

- Stenutz, R. NMR chemical shift prediction of thiophenes.

- SpectraBase. Thiophene - Optional[¹H NMR] - Chemical Shifts.

- Supporting Information for various tert-butyl carbamates.

- Page, T. F., et al. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. J. Am. Chem. Soc.

- Organic Chemistry Data. ¹³C NMR Chemical Shifts.

- Royal Society of Chemistry. Thioamide N–C(S) Activation.

- WILEY-VCH. Supporting Information. Eur. J. Org. Chem.

- ResearchGate. 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

- PubChem. Tert-butyl n-(5-methylthiophen-3-yl)carbamate.

- MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev.

- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.

- PubChem. 3-Methylthiophene.

- Hsu, C.-W., et al. tert-Butyl N-(thiophen-2-yl)carbamate. Acta Cryst.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 3-Methylthiophene(616-44-4) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 10. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

- 13. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 14. scs.illinois.edu [scs.illinois.edu]

A Spectroscopic Blueprint: An In-depth Technical Guide to the Infrared Analysis of tert-Butyl (5-methylthiophen-3-yl)carbamate

This technical guide provides a comprehensive exploration of the infrared (IR) spectroscopic signature of tert-butyl (5-methylthiophen-3-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental considerations, and detailed spectral interpretation of this compound. Our focus is on elucidating the causal relationships between molecular structure and vibrational modes, thereby establishing a robust framework for the unequivocal identification and characterization of this molecule.

Introduction: The Molecule and the Method

This compound is a molecule of interest in medicinal chemistry and organic synthesis, often serving as a key intermediate. It incorporates a thiophene ring, a common scaffold in pharmaceuticals, and a tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern synthetic strategy.[1][2] The precise characterization of such molecules is paramount to ensure purity, confirm identity, and monitor reaction progress.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, scissoring). The resulting IR spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present. For this compound, IR spectroscopy allows for the simultaneous confirmation of the thiophene core and the intact carbamate protecting group.

Molecular Structure and Predicted Vibrational Modes

To understand the IR spectrum, we must first consider the molecular structure of this compound. The molecule is comprised of three key components: the 5-methylthiophene ring, the carbamate linker, and the tert-butyl group. Each of these contributes distinct and predictable absorption bands to the overall spectrum.

Caption: Workflow for the validation of the IR spectrum.

Trustworthiness through Self-Validation:

-

Presence of Key Functional Groups: The primary validation step is to confirm the presence of the strong, characteristic absorptions for the carbamate N-H and C=O stretches, and the aliphatic C-H stretches. The absence of any of these points to a significant issue with the sample's identity or purity.

-

Consistency in the Fingerprint Region: A match in the major functional group region should be corroborated by the more complex pattern in the fingerprint region. The presence of bands corresponding to C-N, C-O, and thiophene vibrations in their expected locations provides a higher level of confidence in the structural assignment.

-

Absence of Unexpected Peaks: The spectrum should also be examined for significant absorptions that are not expected. For example, a broad absorption around 3500-3200 cm⁻¹ could indicate the presence of an alcohol or water impurity. The absence of such peaks is as important as the presence of the expected ones for confirming purity.

By following this logical and self-validating workflow, researchers can confidently use IR spectroscopy for the reliable characterization of this compound.

References

- The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group - Benchchem.

- Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.

- Sadtler Research Laboratories. (1962).

- Ghanbarian, M., & Gholamian, F. (2015). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- D'Anna, F., & Frenna, V. (2020). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 9(10), 1471.

- Hisatsune, I. C. (1963). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 38(2), 481-487.

- Mary, Y. S., & Balachandran, V. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 7(1), 38-48.

- Zheng, W., et al. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. The Journal of Physical Chemistry Letters, 11(19), 8146-8151.

- Bloino, J., et al. (2012). A second-order perturbation theory route to vibrational averages and transition properties of molecules in solution.

- Al-Omair, M. A. (2017). Theoretical Studies of 2-carbaldehyde oxime-5-nitrothiophene Molecule. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 127-135.

- Raizada, P., et al. (2020). Tuning the Morphological Structure and Photocatalytic Activity of Nitrogen-Doped (BiO)₂CO₃ by the Hydrothermal Temperature. Journal of Photochemistry and Photobiology A: Chemistry, 401, 112769.

- Foley, D. A., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 774-780.

- Kamal, A., et al. (2012). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 4(3), 999-1004.

- Different type of amines in FT-IR spectroscopy. (2021). Analyze Test.

Sources

"tert-Butyl (5-methylthiophen-3-yl)carbamate" mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl (5-methylthiophen-3-yl)carbamate

This guide provides a comprehensive analysis of the expected mass spectrometric behavior of this compound, a molecule of interest in synthetic chemistry and drug discovery. As direct experimental data for this specific compound is not widely published, this document synthesizes foundational mass spectrometry principles with expert knowledge of functional group fragmentation to provide a predictive and actionable framework for researchers. We will explore methodologies for both soft and hard ionization techniques, detailing the rationale behind experimental design and the interpretation of resultant data.

Introduction: The Analytical Imperative

In modern chemical research, the unambiguous structural confirmation of novel or synthesized molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing exquisite sensitivity and structural information from minimal sample quantities. For a molecule like this compound, which contains a thermally labile protecting group (tert-butoxycarbonyl, Boc) and a heteroaromatic core (methylthiophene), a nuanced approach to MS analysis is required. This guide elucidates the predictable fragmentation pathways under various ionization conditions, empowering scientists to design experiments, interpret spectra, and confidently verify the chemical identity of their target compound.

Part 1: Foundational Analysis - Molecular Mass and Isotopic Pattern

Before any fragmentation analysis, the primary observation in mass spectrometry is the molecular ion or, in the case of soft ionization, the pseudomolecular ion. The chemical formula for this compound is C₁₀H₁₅NO₂S.

Key Molecular Properties:

-

Monoisotopic Mass: 229.0823 Da

-

Average Mass: 229.318 Da

The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This is the value that will be observed in high-resolution mass spectrometry. The presence of a sulfur atom (³⁴S natural abundance of 4.21%) will result in a characteristic A+2 isotopic peak that is significantly more intense than what would be expected from carbon (¹³C) alone, serving as a key diagnostic feature in the mass spectrum.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS with ESI is the premier technique for analyzing molecules of this class due to its soft ionization nature, which minimizes premature fragmentation and is highly compatible with the polar nature of the carbamate group.

Rationale for ESI

Electrospray Ionization is the method of choice for several reasons:

-

Soft Ionization: ESI typically imparts minimal internal energy to the analyte, preserving the intact molecule for MS1 analysis and allowing for controlled fragmentation in MS/MS. This is critical for preventing the thermal decomposition of the labile Boc group.

-

Predictable Ionization: The carbamate and thiophene moieties provide sites for predictable protonation, primarily forming a protonated molecule, [M+H]⁺.

-

LC-Compatibility: It seamlessly couples with liquid chromatography, allowing for the separation of the analyte from impurities before it enters the mass spectrometer, ensuring data quality.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation:

-

Accurately weigh ~1 mg of the analyte.

-

Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL in a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial as a proton source to promote the formation of [M+H]⁺ ions.

-

-

Chromatographic Separation (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometer Settings (ESI+):

-

Ionization Mode: Positive (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Drying Gas (N₂) Flow: 8 - 12 L/min.

-

Drying Gas Temperature: 300 - 350 °C.

-

MS1 Scan Range: m/z 50 - 500.

-

MS/MS (Collision-Induced Dissociation - CID): Select the precursor ion (m/z 230.09) and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

-

Predicted Ionization and Fragmentation (ESI-MS/MS)

In positive ion mode ESI, the molecule will readily protonate to form the pseudomolecular ion [M+H]⁺ at m/z 230.09 . The most likely sites of protonation are the nitrogen or oxygen atoms of the carbamate group due to their lone pairs of electrons.

Upon subjecting the [M+H]⁺ precursor ion to CID, a highly predictable fragmentation cascade dominated by the lability of the Boc group is expected.

-

Primary Loss of Isobutene: The most characteristic fragmentation pathway for Boc-protected amines is the loss of isobutene (56 Da) via a six-membered ring transition state, leading to the formation of a carbamic acid intermediate which then readily decarboxylates.

-